Iodopropynyl butylcarbamate

描述

Historical Context of Academic Inquiry

The story of IPBC begins with the recognition of iodine as a potent germicide in the late 19th century. wikipedia.org This led to investigations into its organic derivatives, culminating in the synthesis of a propynyl (B12738560) alcohol compound (I−C≡C−CH₂−OH) in 1908, which was later patented for its significant antibacterial properties on surfaces like paint. wikipedia.org

Further research by various companies aimed at enhancing the physical and biological properties of compounds containing the iodopropynyl substructure. wikipedia.org This line of inquiry ultimately led to the patenting of IPBC, a carbamate (B1207046) derivative, by the Troy Chemical Corporation in 1975. wikipedia.org Initially developed under the trade name Troysan, its primary application was as a dry-film preservative in the paint and coatings industry to protect against mold, mildew, and fungal growth. wikipedia.orgchemical-product.com Academic and industrial research in the 1970s established its efficacy as an antifungal technology. atamanchemicals.comchemical-product.comatamankimya.com

Subsequent research focused on expanding its applications and understanding its properties. In 1996, after extensive safety and toxicity testing, IPBC was approved for use in cosmetic and topical products. atamanchemicals.comwikipedia.org

Role in Contemporary Preservation Science and Biocide Research

IPBC is a broad-spectrum preservative known for its effectiveness against a wide range of fungi and bacteria. atamankimya.comiofina.com Its primary role in contemporary preservation science is to prevent the microbial degradation of a vast array of products. atamankimya.comatamankimya.com

Key Research Areas and Applications:

Paints and Coatings: A significant body of research focuses on IPBC's use as a dry-film preservative in both interior and exterior paints and coatings. wikipedia.orgcoatingsworld.com It is valued for preventing the growth of mold, mildew, and other fungi, thereby extending the lifespan of the coating. wikipedia.orgcoatingsworld.com Research has also explored combining IPBC with other fungicides, such as propiconazole (B1679638), to enhance efficacy and reduce leaching potential. coatingsworld.com Studies have also investigated controlled-release mechanisms to prolong its protective effects. pcimag.com

Personal Care Products and Cosmetics: Since its approval for cosmetic use, research has confirmed its efficacy as a preservative in creams, lotions, shampoos, and other water-based formulations at low concentrations. wikipedia.orgatamankimya.com

Other Industrial Applications: Academic and industrial studies have demonstrated IPBC's utility as a preservative in a multitude of other products, including adhesives, sealants, paper coatings, metalworking fluids, and textiles. atamankimya.comatamankimya.comatamanchemicals.com

Mechanism of Action Research:

The precise antifungal mechanism of IPBC is still a subject of ongoing research. woodpreservation.camdpi.com One prominent hypothesis suggests that the terminal iodine atom plays a crucial role. woodpreservation.camdpi.com It is proposed that iodine can penetrate the cell wall of microorganisms and react with vital sulfhydryl groups in amino acids and nucleic acids, thereby disrupting essential proteins and leading to cell death. mdpi.com Another proposed mechanism, according to the Fungicide Resistance Action Committee, is that IPBC, along with other carbamates, alters the permeability of the cell membrane. wikipedia.orgwoodpreservation.ca

Significance of Comprehensive Academic Investigation

Continued academic investigation into 3-Iodo-2-propynyl butylcarbamate is crucial for several reasons:

Optimizing Efficacy and Application: Research into synergistic combinations with other biocides and innovative delivery systems, like encapsulation, can lead to more effective and durable preservation solutions with potentially lower environmental impact. coatingsworld.compcimag.com Understanding its degradation pathways under various conditions, such as thermal stress during manufacturing processes, is essential for ensuring its stability and performance. mdpi.comnih.gov

Environmental Fate and Impact: While studies indicate that IPBC is non-persistent and degrades rapidly in soil and aquatic environments, ongoing research is necessary to fully comprehend its environmental behavior, including its degradation products and potential effects on non-target organisms. epa.govgov.bc.caindustrialchemicals.gov.au

Broadening Applications: Further research could identify new and improved applications for IPBC. For instance, studies have explored its potential use in dental materials to impart antifungal properties. matec-conferences.orgelsevierpure.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

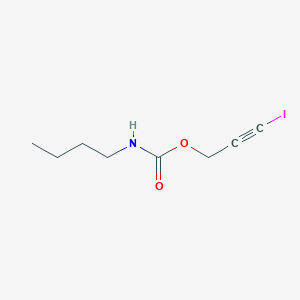

3-iodoprop-2-ynyl N-butylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12INO2/c1-2-3-6-10-8(11)12-7-4-5-9/h2-3,6-7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVVKGNFXHOCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)OCC#CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12INO2 | |

| Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0028038 | |

| Record name | 3-Iodo-2-propynyl-N-butylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0028038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-iodo-2-propynyl butylcarbamate is an off-white solid., White solid with a pungent odor; [HSDB] | |

| Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Iodo-2-propynyl butylcarbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4045 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 156 mg/L at 20 °C | |

| Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.575 g/mL | |

| Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000525 [mmHg], 5.25X10-5 mm Hg at 30 °C | |

| Record name | 3-Iodo-2-propynyl butylcarbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4045 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white, dull color powder, White, crystalline powder | |

CAS No. |

55406-53-6, 85045-09-6 | |

| Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Iodo-2-propynyl butylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55406-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-2-propynylbutylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055406536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodopropynyl butylcarbamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15666 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbamic acid, N-butyl-, 3-iodo-2-propyn-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Iodo-2-propynyl-N-butylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0028038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodo-2-propynyl butylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbamic acid, N-butyl-, 3-iodo-2-propyn-1-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOPROPYNYL BUTYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/603P14DHEB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

66 °C | |

| Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Chemical Modification Studies

Methodologies for 3-Iodo-2-propynyl butylcarbamate Synthesis

The production of 3-Iodo-2-propynyl butylcarbamate involves several key methodologies, each with its own set of reaction conditions and outcomes. A common pathway begins with the synthesis of a precursor, propynyl (B12738560) butylcarbamate, followed by an iodination step.

Aqueous Reaction Systems with Surfactants

A significant advancement in the synthesis of IPBC has been the utilization of aqueous reaction systems containing surfactants. This method offers an alternative to traditional organic solvent-based reactions. In this approach, propynyl butylcarbamate is reacted with a source of positive iodine ions (I+) in an aqueous solution of a nonionic surfactant atamankimya.comgoogle.com. The use of surfactants, such as alcohol ethoxylates, facilitates the dispersion of the sparingly soluble carbamate (B1207046) in the aqueous medium, creating a suitable environment for the reaction to proceed efficiently atamankimya.comjustia.com. This method is advantageous as it can lead to a highly purified final product with a low moisture content google.comjustia.compatsnap.comnih.gov.

In-Situ Oxidation in Synthetic Pathways

The generation of the reactive iodinating species, the I+ ion, is often achieved through the in-situ oxidation of a metallic iodide salt, such as sodium iodide or potassium iodide atamankimya.comgoogle.comjustia.com. This is a critical step in the synthesis, as the controlled, "as-needed" generation of the I+ ion helps to minimize the formation of undesirable di- and tri-iodinated isomers google.comjustia.compatsnap.comnih.gov. A common oxidizing agent used for this purpose is sodium hypochlorite, which reacts with the iodide salt in the aqueous solution to produce the I+ ion that then reacts with the propynyl butylcarbamate justia.com. This careful control over the iodination process is a key factor in producing high-purity IPBC google.comjustia.com.

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is crucial for maximizing the yield and purity of IPBC. Key parameters that are carefully controlled include temperature, pH, and the sequence of reactant addition google.comjustia.com. The reaction is typically initiated at a low temperature, often between 0 and 8°C, and the temperature is carefully ramped up during the course of the reaction justia.compatsnap.com. The pH of the reaction mixture is also a critical factor, with the reaction being carried out at a pH greater than 7 atamankimya.comgoogle.com. After the iodination is complete, the pH is adjusted to be slightly acidic to facilitate the isolation of the product justia.com. Through careful optimization of these conditions, a high yield of IPBC, often around 93.5%, with a purity of approximately 98.7% can be achieved patsnap.com.

Table 1: Optimized Reaction Conditions for IPBC Synthesis

| Parameter | Optimized Condition |

|---|---|

| Initial Temperature | 0-8°C |

| Reaction pH | > 7 |

| Iodide Salt | Sodium Iodide or Potassium Iodide |

| Oxidizing Agent | Sodium Hypochlorite |

| Yield | ~93.5% |

| Purity | ~98.7% |

Impurity Profiling and Minimization during Synthesis

The presence of impurities in the final IPBC product is a significant concern, as these impurities can have their own distinct toxicity profiles atamankimya.com. The primary impurities of concern are di- and tri-iodinated carbamates atamankimya.comgoogle.comjustia.com. The synthetic methodologies employing in-situ generation of the iodinating agent and careful control of reaction parameters are specifically designed to minimize the formation of these byproducts google.comjustia.compatsnap.comnih.gov. By controlling the reaction sequence and temperature, the formation of these undesirable isomers can be kept to a minimum, leading to a highly purified IPBC product justia.com.

Propargyl Alcohol and Butyl Isocyanate Reaction Pathways

The precursor for the iodination reaction, propynyl butylcarbamate, is typically synthesized through the reaction of propargyl alcohol with butyl isocyanate google.comwikipedia.org. This reaction forms the carbamate backbone of the IPBC molecule. In some described methods, this reaction is carried out in a solvent such as toluene (B28343) wikipedia.org. The resulting propargyl butylcarbamate is then carried forward to the iodination step to produce the final 3-Iodo-2-propynyl butylcarbamate product google.com.

Derivatization and Structural Analogue Exploration

Following the initial synthesis of iodopropynyl alcohol, further research was conducted by various companies to investigate compounds containing the iodopropynyl substructure in an effort to enhance their physical and biological properties wikipedia.org. This line of inquiry ultimately led to the patenting of 3-Iodo-2-propynyl butylcarbamate, a carbamate derivative, in 1975 wikipedia.org. The exploration of related structures is a common practice in medicinal and materials chemistry to identify molecules with improved efficacy or a more desirable property profile. The core structure of IPBC, with its carbamate linkage, iodinated alkyne, and butyl group, offers several points for potential modification to create structural analogues. However, detailed studies on the systematic derivatization of IPBC and the exploration of its structural analogues are not extensively documented in the reviewed literature. The focus has remained primarily on the synthesis and application of the parent compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-Iodo-2-propynyl butylcarbamate (IPBC) |

| Propynyl butylcarbamate |

| Propargyl alcohol |

| Butyl isocyanate |

| Sodium iodide |

| Potassium iodide |

| Sodium hypochlorite |

| Di-iodinated carbamates |

| Tri-iodinated carbamates |

Green Chemistry Approaches in 3-Iodo-2-propynyl butylcarbamate Production

The production of 3-Iodo-2-propynyl butylcarbamate (IPBC) has traditionally involved methods that utilize organic solvents, which can pose environmental and safety concerns. In alignment with the principles of green chemistry, research has focused on developing more environmentally benign synthesis routes. A significant advancement in this area is the development of synthetic processes conducted in aqueous media, which reduces the reliance on volatile and often hazardous organic solvents.

One of the primary green chemistry approaches to IPBC synthesis involves an aqueous-based reaction system. This method circumvents the need for organic solvents as the reaction medium, thereby minimizing the environmental footprint associated with solvent use and disposal. Patented processes describe the synthesis of IPBC in an aqueous solution containing a suitable surfactant. justia.compatsnap.comgoogle.com In this approach, the iodination of the precursor, propynyl butylcarbamate, is carried out using a metallic iodide salt as the source of iodine. justia.compatsnap.com The generation of the reactive iodine species is carefully controlled within the aqueous phase, which can lead to a reduction in the formation of undesirable byproducts, such as di- and tri-iodinated isomers. justia.compatsnap.com

The use of an aqueous solution with a nonionic surfactant facilitates the reaction between the sparingly water-soluble carbamate precursor and the iodinating agent. justia.compatsnap.com This methodology not only offers a greener alternative to traditional organic solvent-based synthesis but can also result in a highly purified final product with a low moisture content. justia.compatsnap.com The careful control of reaction parameters such as pH and temperature is crucial for optimizing the yield and purity of the IPBC produced through this aqueous route. justia.comgoogle.com

Detailed research findings from patent literature demonstrate the viability of this green chemistry approach. The following table summarizes key aspects of an aqueous-based synthesis of IPBC, highlighting the reaction components and outcomes.

| Parameter | Value/Description | Reference |

|---|---|---|

| Reaction Medium | Aqueous solution with a nonionic surfactant | justia.compatsnap.com |

| Precursor | Propynyl butylcarbamate | justia.compatsnap.com |

| Iodinating Agent | Metallic iodide salt (e.g., sodium iodide, potassium iodide) with an oxidizing agent (e.g., sodium hypochlorite) | justia.compatsnap.com |

| Key Process Features | - In-situ generation of the iodinating species

| justia.compatsnap.comgoogle.com |

| Product Isolation | Filtering and washing with water | justia.comgoogle.com |

| Reported Yield | Up to 93.5% | patsnap.com |

| Reported Purity | Up to 98.7% | patsnap.com |

This aqueous synthesis method represents a significant step towards more sustainable production of IPBC, aligning with the green chemistry goals of waste prevention and the use of safer solvents and reaction conditions.

Mechanistic Investigations of 3 Iodo 2 Propynyl Butylcarbamate Biological Activity

Molecular Targets and Interaction Dynamics

The biological activity of 3-Iodo-2-propynyl butylcarbamate (IPBC) stems from its ability to interact with and disrupt multiple fundamental cellular components and processes. Its efficacy as a biocide is not attributed to a single mode of action but rather a combination of effects on various molecular targets.

| Property | Value |

|---|---|

| Molecular Formula | C8H12INO2 nih.gov |

| Molar Mass | 281.09 g/mol nih.gov |

| Appearance | Off-white, crystalline powder nih.gov |

| Melting Point | 66 °C nih.gov |

| Water Solubility | 156 mg/L at 20 °C nih.gov |

| Log Kow | 2.4 / 2.81 (25°C, exp.) |

Cholinesterase and Acetylcholinesterase Inhibition Mechanisms

As a member of the carbamate (B1207046) family of pesticides, one of the primary neurotoxic actions of IPBC is the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE). nih.govmdpi.com AChE is a critical enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine (B1216132) at synaptic junctions. lumenlearning.com

The mechanism of inhibition involves the carbamoylation of the active site of the AChE enzyme. nih.gov IPBC forms an unstable, reversible complex with the enzyme, which is chemically similar to, but more reactive than, amides. nih.govnih.gov This binding prevents the enzyme from breaking down acetylcholine, leading to its accumulation in the synapse. nih.gov The resulting overstimulation of nicotinic and muscarinic receptors disrupts normal neurotransmission, leading to a state of cholinergic crisis in target organisms. nih.gov This inhibition is considered reversible, as the carbamoylated enzyme can eventually hydrolyze to restore its function, leading to a quicker recovery compared to organophosphate poisoning. nih.govatamankimya.com However, some studies have noted that a lack of cholinesterase inhibition can be unusual for a carbamate, though inhibition has been observed in animal studies at certain dose levels. atamankimya.com

Carbamate-Mediated Enzyme Inhibition

Beyond its effects on acetylcholinesterase, the inhibitory action of IPBC extends to other enzymes, which is central to its broad-spectrum antifungal activity. The general mechanism for carbamates involves interfering with essential enzymatic processes. nih.gov For IPBC, its antifungal mechanism, while not fully elucidated, is believed to be significantly influenced by the iodo-propynyl group in its structure. embopress.org

It is speculated that the iodine atom can penetrate the cell wall of microorganisms and react with sulfhydryl groups (-SH) present in the amino acids, such as cysteine, that form the active sites of various essential enzymes. embopress.org This interaction can lead to the destruction or inactivation of these proteins, causing a decline or complete loss of their catalytic activity and disrupting vital metabolic pathways. embopress.org This covalent modification of sulfhydryl-containing enzymes represents a key aspect of IPBC's toxicity to fungi. nih.gov

Cellular Metabolic Pathway Disruption

IPBC disrupts cellular metabolism through several mechanisms. As a broad class, carbamates have been shown to interfere with glucose metabolism and insulin (B600854) signaling pathways, which can lead to hyperglycemia and insulin resistance. google.com

Cell Membrane Permeability Alteration

A primary mode of action for IPBC, particularly in its role as a fungicide, is the alteration of cell membrane permeability. The industry-sponsored Fungicide Resistance Action Committee (FRAC) classifies IPBC in its group 28, which consists of carbamates that specifically act by disrupting membrane integrity. nih.gov

The most common mechanism for antifungal agents that target the cell membrane involves interfering with the synthesis or structure of ergosterol (B1671047), the predominant sterol in fungal membranes. lumenlearning.com This disruption leads to changes in membrane fluidity and function, resulting in increased permeability. mdpi.com This allows for the leakage of essential cellular components and ultimately leads to fungal cell death. mdpi.com While human cells contain cholesterol instead of ergosterol, providing a degree of selective toxicity, the fundamental ability of IPBC to interact with and disrupt lipid membranes is a key part of its biological activity. lumenlearning.com

Interactions with Coenzymes

Direct interactions of 3-Iodo-2-propynyl butylcarbamate with major coenzymes such as NAD+, FAD, or Coenzyme A are not extensively documented. However, its mechanism of action strongly implies indirect interference with coenzyme-dependent pathways.

The primary mechanism in this context is the reaction of IPBC with sulfhydryl (-SH) groups. embopress.org Many enzymes that utilize coenzymes rely on the integrity of cysteine residues (which contain sulfhydryl groups) within their active sites for catalytic activity or structural stability. By binding to these sulfhydryl groups, IPBC can inactivate these enzymes, thereby disrupting the metabolic pathways they govern, including those requiring coenzymes. nih.gov Additionally, some compounds with structural similarities to IPBC metabolites function as antimetabolites. For example, atovaquone (B601224) acts as an analog of coenzyme Q and competes with it in the mitochondrial electron transport chain. lumenlearning.com This suggests a potential, though not directly proven, mechanism where IPBC or its degradation products could compete with natural coenzymes for binding sites on enzymes.

Signaling Pathways and Cellular Responses

IPBC and other carbamates can modulate various intracellular signaling pathways, leading to a range of cellular responses from metabolic disruption to programmed cell death.

One identified pathway involves G-protein coupled receptors (GPCRs). Evidence suggests that signaling via G proteins can mediate the inhibition of adenylate cyclase activity and calcium channel activity. nih.gov Furthermore, arrestins, which are proteins involved in GPCR desensitization, can modulate this signaling to activate alternative pathways, such as the mitogen-activated protein kinase (MAPK) pathway. nih.govmdpi.com The MAPK signaling cascade is crucial for regulating cellular processes like inflammation, proliferation, differentiation, and cell death. thermofisher.com

Carbamates have also been shown to affect the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. google.com Nrf2 is a key transcription factor that regulates cellular defense against oxidative stress and inflammation. nih.govnih.gov Disruption of the Nrf2 pathway can trigger forms of cell death like ferroptosis. For example, ethyl carbamate has been shown to reduce cell viability and Nrf2 signaling, leading to ferroptosis in liver cells. google.com The cellular responses to these pathway alterations include the regulation of gene expression, changes in enzyme activities, and the induction of apoptosis. nih.govepa.gov

| Molecular Target/Process | Mechanism of Action | Cellular Response |

|---|---|---|

| Acetylcholinesterase (AChE) | Reversible carbamoylation of the enzyme's active site. nih.gov | Accumulation of acetylcholine, neurotoxicity. nih.gov |

| Enzyme Sulfhydryl Groups | Reaction of the iodo group with -SH groups in enzyme active sites. embopress.org | Inactivation of essential enzymes, metabolic disruption. embopress.org |

| Cell Membrane | Alteration of membrane permeability, likely via interaction with ergosterol (in fungi). nih.govmdpi.com | Leakage of cellular contents, cell death. mdpi.com |

| Cortisol Synthesis | Potent inhibition of the synthesis pathway. nih.gov | Reduction in serum cortisol levels. nih.gov |

| G-Protein/MAPK Signaling | Inhibition of adenylate cyclase and modulation of MAP kinase pathways. nih.gov | Altered gene expression, inflammation, apoptosis. nih.govthermofisher.com |

| Nrf2 Signaling Pathway | Disruption of the Nrf2-mediated antioxidant response. google.com | Increased oxidative stress, potential for ferroptosis. google.com |

Comparative Mechanistic Studies with Related Biocides

The biocidal activity of 3-Iodo-2-propynyl butylcarbamate is often contextualized by comparing its mechanism of action with other antimicrobial agents, particularly those within the carbamate family and other preservatives used in similar industrial and cosmetic applications.

While IPBC is chemically a carbamate ester, its primary mode of action as a fungicide appears to differ significantly from that of carbamate insecticides. industrialchemicals.gov.auatamanchemicals.com Carbamate insecticides, such as N-methyl carbamates, primarily function by inhibiting the enzyme acetylcholinesterase (AChE) at neuronal synapses and neuromuscular junctions. nih.govnih.govnih.gov This inhibition is reversible and leads to neurotoxicity in target organisms. nih.govnih.gov Although one source lists IPBC as an AChE inhibitor, its potent antifungal activity is more commonly attributed to different mechanisms. nih.gov

The fungicidal action of IPBC is thought to be linked to its unique molecular structure, specifically the iodopropynyl group. mdpi.com It is speculated that the iodine atom enables the molecule to penetrate the cell walls of microorganisms. mdpi.com Once inside, it is believed to react with crucial sulfhydryl groups found in the amino acids of enzymes and in nucleic acids, leading to the destruction of essential proteins and subsequent loss of cellular activity. mdpi.com More recent research has provided evidence that IPBC can disrupt the cell membrane of bacteria such as Staphylococcus aureus and Vibrio parahaemolyticus. nih.gov

The Fungicide Resistance Action Committee (FRAC) places IPBC in Group 28, a classification for biocides that act by altering cell membrane permeability. wikipedia.org This group also includes other carbamates like propamocarb (B29037) and prothiocarb, suggesting a shared primary mechanism related to membrane disruption rather than AChE inhibition. wikipedia.org

A comparison with other common biocides, such as isothiazolinones, reveals both similarities and differences in their mechanisms and properties. Isothiazolinones, like Chloromethylisothiazolinone (CMIT) and Methylisothiazolinone (MIT), are known to inhibit microbial growth by targeting thiol-containing enzymes. This action is conceptually similar to the proposed reaction of IPBC with sulfhydryl groups. However, a key practical difference is their relative stability; IPBC demonstrates greater thermal stability than CMIT/MIT, the latter of which can degrade completely after 100 hours at 60°C. mdpi.com

The following table provides a comparative overview of IPBC and other related biocides based on available research findings.

Table 1: Comparative Data of IPBC and Related Biocides

| Feature | 3-Iodo-2-propynyl butylcarbamate (IPBC) | N-Methyl Carbamate Insecticides (e.g., Carbaryl, Carbofuran) | Isothiazolinones (e.g., CMIT/MIT) | Dithiocarbamates (e.g., Thiram, Mancozeb) |

|---|---|---|---|---|

| Primary Biocidal Class | Fungicide, Bactericide medchemexpress.comatamanchemicals.com | Insecticide nih.gov | Bactericide, Fungicide eeer.org | Fungicide |

| Primary Mechanism | Alters cell membrane permeability; wikipedia.org Reacts with sulfhydryl groups in proteins. mdpi.com | Reversible inhibition of acetylcholinesterase (AChE). nih.govnih.gov | Inhibition of key enzymes via reaction with thiol groups. | Multi-site inhibitors; some may be metabolized to carbon disulfide (CS2). epa.gov |

| Key Functional Group | Iodopropynyl group, N-butyl carbamate industrialchemicals.gov.aumdpi.com | N-methyl carbamate nih.gov | Isothiazolinone ring | Dithiocarbamate group |

| FRAC Group | 28 wikipedia.org | Not applicable (Insecticide) | Not applicable | M (Multi-site contact activity) |

| Key Target Organisms | Broad-spectrum fungi (e.g., molds, yeast) and bacteria. mdpi.comnih.gov | Insects nih.gov | Bacteria, Fungi eeer.org | Fungi |

| Thermal Stability | Decomposes at higher temperatures (starting at 70-90°C), but more stable than CMIT/MIT. mdpi.com | Varies by specific compound. | Low; CMIT/MIT can degrade significantly at 60°C. mdpi.com | Varies by specific compound. |

This comparative analysis underscores that while IPBC belongs to the broad family of carbamates, its biocidal mechanism is distinct from the classic neurotoxic action of carbamate insecticides. Its activity is more aligned with membrane-disrupting fungicides and mechanistically shares some features with other thiol-reacting preservatives.

Antimicrobial and Antifungal Efficacy Research

Spectrum of Activity against Fungi and Microorganisms

3-Iodo-2-propynyl butylcarbamate (IPBC) is a broad-spectrum antimicrobial agent effective against a wide range of fungi, bacteria, and algae. atamankimya.comatamankimya.commdpi.com Its primary mode of action is believed to be associated with the iodo group in its molecular structure, which can penetrate the cell walls of microorganisms and interfere with essential proteins, leading to a loss of activity. mdpi.com

Efficacy against Mold and Stain Fungi in Wood Substrates

IPBC has demonstrated significant efficacy in controlling mold and stain fungi on various wood species. mdpi.comusda.gov It is a common component in wood preservatives and coatings designed to prevent the growth of these discoloring fungi, which can reduce the aesthetic value and quality of wood products. mdpi.comatamanchemicals.comresearchgate.net

Field trials have shown that IPBC treatments can effectively protect freshly cut lumber from sapstain and mold. usda.gov For instance, studies on yellow-poplar and southern yellow pine have demonstrated the protective capabilities of IPBC. usda.gov In one study, stickered yellow-poplar was well-protected by IPBC for up to 46 weeks, with higher concentrations providing suitable protection for as long as 67 weeks. usda.gov Similarly, stickered southern yellow pine was well-protected by all tested IPBC treatments after 12 weeks. usda.gov

The performance of IPBC in controlling black stain fungi, such as Aureobasidium pullulans, in semi-transparent wood coatings has also been investigated. researchgate.net Research has explored the penetration of IPBC in wood, which is a critical factor for its long-term effectiveness. researchgate.net

Control of Decay Fungi in Timber Applications

IPBC is utilized in wood preservative formulations to combat wood rot and decay caused by various fungi. epa.gov Research has shown that wood-based composites treated with IPBC using supercritical carbon dioxide impregnation were protected from decay by both brown rot and white rot fungi. researchgate.net

Inhibition of Fungal Growth in Dental Materials

The antifungal properties of IPBC have been explored in the context of dental materials to prevent fungal contamination. Studies have shown that incorporating IPBC into type III dental gypsum can significantly inhibit the growth of fungi commonly found in dental settings, such as Aspergillus spp. and Penicillium notatum. matec-conferences.org In one study, gypsum samples containing IPBC showed no fungal growth after 28 days of incubation, whereas control samples without IPBC showed fungal growth. matec-conferences.org This suggests that IPBC can be a valuable additive in creating antifungal dental materials to prevent damage to dental models. matec-conferences.org

Activity against Select Bacterial Strains

IPBC also exhibits activity against a range of bacterial species. atamankimya.com It has been shown to be effective against bacteria such as Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus at certain concentrations. wikipedia.org Studies on dental gypsum incorporated with IPBC demonstrated antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa. elsevierpure.comresearchgate.net Furthermore, IPBC has shown inhibitory effects against Vibrio parahaemolyticus and has been observed to prevent its planktonic growth at specific concentrations. nih.gov

Algicidal Properties

In addition to its fungicidal and bactericidal properties, IPBC is also recognized as an algicide. caymanchem.com It has demonstrated the ability to inhibit the growth of certain algae. mdpi.com Specifically, IPBC is active against parasitic algae from the genus Prototheca, including P. zopfii, P. blaschkeae, and Prototheca parasitic algae. caymanchem.com

Efficacy in Diverse Material Matrices

The versatility of IPBC allows for its incorporation into a wide array of material matrices to provide antimicrobial protection. atamankimya.com It is stable across a range of temperatures and pH levels, making it suitable for diverse formulations. atamankimya.com

Initially developed for the paint and coatings industry, IPBC is widely used as a dry-film preservative to protect interior and exterior coatings from mold, mildew, and fungal growth. atamankimya.comatamanchemicals.com It is also a key preservative in water-based wood coatings and stains. atamankimya.com

Beyond paints, IPBC is used in:

Adhesives: To prevent microbial degradation. epa.govatamankimya.com

Plastics: To protect plasticizers and other additives from microbial attack. atamankimya.com

Metalworking Fluids: To prevent contamination that can reduce fluid performance and damage equipment. atamankimya.comepa.gov

Textiles and Paper Coatings: As a biocide to inhibit microbial growth. epa.govatamankimya.com

Cosmetics and Personal Care Products: As a preservative in creams, lotions, and shampoos. atamankimya.com

Interactive Data Table: Efficacy of IPBC against Various Microorganisms

| Microorganism Type | Species | Substrate/Application | Observed Effect |

| Mold/Stain Fungi | Aureobasidium pullulans | Wood Coatings | Inhibition of black stain researchgate.net |

| Mold/Stain Fungi | Aspergillus spp., Penicillium notatum | Dental Gypsum | No fungal growth observed on IPBC-containing samples matec-conferences.org |

| Decay Fungi | Brown rot and white rot fungi | Wood Composites | Protection from decay researchgate.net |

| Bacteria | Staphylococcus aureus, Pseudomonas aeruginosa | Dental Gypsum | Antimicrobial activity demonstrated elsevierpure.comresearchgate.net |

| Bacteria | Vibrio parahaemolyticus | Laboratory medium | Inhibition of biofilm formation and planktonic growth nih.gov |

| Algae | Prototheca zopfii, P. blaschkeae | Laboratory medium | Inhibitory activity (MIC50s of 4 and 1 mg/L, respectively) caymanchem.com |

Assessment Methodologies for Antimicrobial Activity

The evaluation of IPBC's antimicrobial efficacy is conducted through various standardized and research-specific methodologies. These tests are designed to determine the compound's ability to inhibit or kill microorganisms in different product matrixes.

In wood preservation, a common method is the EN 113 standard test , an accelerated test that assesses the toxic efficacy of a wood preservative against basidiomycete wood decay fungi. irg-wp.com This involves exposing treated wood blocks to a monoculture of a specific fungus, such as Coniophora puteana, Trametes versicolor, or Fomitopsis palustris, for a set period (e.g., eight or twelve weeks). irg-wp.comresearchgate.netunhas.ac.id The effectiveness of the preservative is then determined by measuring the mass loss of the wood blocks. researchgate.net To assess the stability of the preservative, samples may undergo a leaching procedure, such as the EN 84 standard , before the mycological test. researchgate.net Fungal activity within the wood can also be confirmed by quantifying fungal-specific biomarkers like ergosterol (B1671047). researchgate.net

For liquid formulations such as paints, cosmetics, and metalworking fluids, the Minimum Inhibitory Concentration (MIC) is a key metric. chempoint.comnih.gov The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental measurement of the agent's innate activity against a specific bacterium or fungus. chempoint.comnih.gov

In studies on personal care products and coatings, challenge tests are often performed. In these tests, a product is intentionally inoculated with a known quantity of specific microorganisms (bacteria, yeast, and mold). The product's preservative system, containing IPBC, is then monitored over time to determine its ability to reduce the microbial population to acceptable levels.

For assessing performance against surface mold, methods can involve applying the test formulation to a substrate (like a filter paper disk on an agar (B569324) plate) which is then challenged with mold spores, such as Aspergillus niger or Penicillium chrysogenum. rsc.org The growth of the mold is then measured over several days and compared to an untreated control to determine the inhibitory effect of the preservative. rsc.org

In Vitro Susceptibility Testing

In vitro susceptibility testing is fundamental to determining the intrinsic antimicrobial and antifungal activity of 3-Iodo-2-propynyl butylcarbamate (IPBC). These laboratory-based tests establish the minimum concentration of IPBC required to inhibit the growth of or kill specific microorganisms.

Research has demonstrated IPBC's efficacy against a wide array of fungi and bacteria. For instance, it has been shown to control common bacteria such as Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus at application rates of 250–1000 parts per million (ppm). atamanchemicals.com Its activity against mold is particularly noteworthy, with an effective concentration against Aspergillus niger reported at 0.6 ppm. atamanchemicals.com

Further studies have delved into its effectiveness against specific pathogens in various contexts. In one study, IPBC was effective at inhibiting the formation of biofilms by Vibrio parahaemolyticus and Staphylococcus aureus, with total inhibition observed at a concentration of 50 µg/mL for both. pcimag.com

Investigations into its algicidal and protothecal activity have also been conducted. A comparative study against Prototheca species isolated from dairy herds revealed its potent activity. The minimum inhibitory concentration for 50% (MIC₅₀) and 90% (MIC₉₀) of isolates were determined, highlighting differences in susceptibility between species. coatingsworld.comwoodcenter.org

The following table summarizes the in vitro susceptibility data for IPBC against various microorganisms from published research.

| Microorganism | Test Type | Effective Concentration | Citation |

| Aspergillus niger | Antifungal Activity | 0.6 ppm | atamanchemicals.com |

| Prototheca zopfii (genotype 2) | MIC₅₀ | 4 mg/L | coatingsworld.comwoodcenter.org |

| Prototheca zopfii (genotype 2) | MIC₉₀ | 8 mg/L | coatingsworld.com |

| Prototheca blaschkeae | MIC₅₀ | 1 mg/L | coatingsworld.comwoodcenter.org |

| Prototheca blaschkeae | MIC₉₀ | 2 mg/L | coatingsworld.com |

| Vibrio parahaemolyticus | Biofilm Inhibition | 50 µg/mL | pcimag.com |

| Staphylococcus aureus | Biofilm Inhibition | 50 µg/mL | pcimag.com |

| Various Bacteria | Antibacterial Activity | 250 - 1000 ppm | atamanchemicals.com |

Material Challenge Tests

Material challenge tests are designed to evaluate the performance of IPBC within a finished product or material under conditions that simulate real-world microbial threats. These tests involve incorporating IPBC into a material, such as paint, wood, or plastic, and then exposing the material to a high concentration of specific microorganisms.

In the coatings industry, standardized tests are used to assess the efficacy of dry-film preservatives. One such method is ASTM D5590, an accelerated four-week study where the fungal growth on a paint film is evaluated. pcimag.com In a study using this method, a paint formulation containing encapsulated IPBC demonstrated superior, longer-lasting protection against fungi after extensive leaching, achieving a growth rating of "0" (no growth). pcimag.com The rating scale for this type of test is typically as follows:

| Growth Rating | Description |

| 0 | No growth |

| 1 | Traces of growth (<10%) |

| 2 | Light growth (10-30%) |

| 3 | Moderate growth (30-60%) |

| 4 | Heavy growth (60% to complete coverage) |

For wood preservation, the efficacy of IPBC has been evaluated using tests like the EN113 standard, which assesses the ability of a preservative to prevent decay by specific wood-destroying fungi in a controlled laboratory setting. Research has shown that the performance of IPBC can be enhanced when combined with other compounds. For example, adding α-aminoisobutyric acid was found to reduce the concentration of IPBC required to protect wood from decay fungi. irg-wp.com Similarly, tests on wood treated with a combination of IPBC and silanes have shown improved resistance to microfungi growth compared to wood treated with IPBC alone. researchgate.net

These material-specific tests are crucial for determining the correct formulation strategies and confirming that IPBC provides the intended antimicrobial protection in the final product.

Long-Term Field Performance Evaluations

Long-term field performance evaluations are the ultimate test of a preservative's durability and effectiveness, exposing treated materials to the complex and variable stresses of a real-world environment. These studies involve placing materials like painted panels or treated wood stakes at outdoor test sites in various climates for extended periods, often years.

In the field of paints and coatings, outdoor exposure tests have been conducted on wood panels coated with paints containing IPBC. In one 18-month study, paint formulations with an encapsulated form of IPBC showed the least amount of surface defacement from fungal growth compared to those with non-encapsulated IPBC. pcimag.com This highlights the importance of the formulation in protecting the active ingredient from environmental factors like UV radiation and leaching.

Other studies have also noted the impact of environmental stressors. After 24 months of outdoor exposure across sites in the US, Europe, and Asia, it was observed that IPBC used as a standalone preservative was less effective than when used in combination with other fungicides like Propiconazole (B1679638) (PPZ). coatingsworld.com This is attributed to IPBC's potential for higher leaching and degradation under UV light, suggesting that combination products can offer more robust, long-term protection. coatingsworld.com

For wood preservation, long-term field tests are essential for validating the performance of preservatives against decay and termites. While specific, publicly available long-term field data for IPBC are limited, its widespread use as a wood preservative for above-ground applications is supported by decades of effective use in the industry. woodpreservation.caatamankimya.com These evaluations, which assess factors like decay and fungal growth over many years, are critical for confirming the performance predicted by laboratory and material challenge tests.

Table of Compound and Organism Names

| Name |

| 3-Iodo-2-propynyl butylcarbamate (IPBC) |

| α-aminoisobutyric acid |

| Aspergillus niger |

| Bacillus subtilis |

| Escherichia coli |

| Klebsiella pneumoniae |

| Propiconazole (PPZ) |

| Prototheca blaschkeae |

| Prototheca zopfii |

| Pseudomonas aeruginosa |

| Silanes |

| Staphylococcus aureus |

| Vibrio parahaemolyticus |

Environmental Fate and Ecotoxicological Research

Environmental Degradation Pathways and Kinetics

The environmental persistence and transformation of 3-Iodo-2-propynyl butylcarbamate (IPBC) are governed by several key degradation pathways, including hydrolysis, microbial metabolism, and thermal decomposition. The kinetics of these processes are highly dependent on environmental conditions such as pH, temperature, and microbial activity.

Hydrolysis is a significant degradation pathway for IPBC, particularly under alkaline conditions. ccme.ca The rate of hydrolysis is highly dependent on the pH of the aqueous solution. ccme.cagov.bc.ca Laboratory studies have shown that IPBC is hydrolytically stable in acidic conditions at pH 5, with a half-life exceeding 30 days. gov.bc.caregulations.gov In neutral conditions (pH 7), degradation is considerably slower, with a calculated half-life of 139 days. ccme.cagov.bc.caregulations.gov However, the compound degrades very rapidly in alkaline environments. At pH 9, the hydrolysis half-life of IPBC is less than one day, measured specifically at 0.947 days. ccme.caregulations.govnih.gov This rapid breakdown at high pH indicates that alkaline-catalyzed hydrolysis is a primary route of dissipation in relevant aquatic systems. ccme.ca

Table 1: Hydrolysis Half-Life of IPBC at 25°C

| pH Level | Half-Life | Stability |

|---|---|---|

| 5 | > 30 days | Stable gov.bc.caregulations.gov |

| 7 | 139 days | Relatively Stable ccme.cagov.bc.caregulations.gov |

| 9 | 0.947 days | Rapid Degradation ccme.caregulations.govnih.gov |

Microbial action is a critical factor in the degradation of IPBC in both soil and aquatic environments. gov.bc.ca In aerobic soil metabolism studies conducted at 22°C, IPBC degrades rapidly with a half-life of approximately 2.13 hours. regulations.govindustrialchemicals.gov.auechemi.com The degradation rate is temperature-dependent, slowing to a half-life of 8.6 hours at 5°C. regulations.govindustrialchemicals.gov.au The importance of microbial activity is highlighted by comparing sterile and non-sterile conditions; in sterile soil at 22°C, 50% of the IPBC remained after 28 days, demonstrating that microbial degradation is the predominant process. echemi.com

In aquatic systems, similar trends are observed. The half-life of IPBC in an anaerobic, non-sterile sediment-water system was found to be 1.5 hours. nih.gov In a comparable sterile system, the half-life was significantly longer at 13.3 hours, further confirming that microbial metabolism accelerates the compound's breakdown. nih.gov

Table 2: Degradation Half-Life of IPBC via Microbial Metabolism

| System | Condition | Temperature | Half-Life |

|---|---|---|---|

| Aerobic Soil | Non-Sterile | 22°C | 2.13 hours regulations.govindustrialchemicals.gov.auechemi.com |

| Aerobic Soil | Non-Sterile | 5°C | 8.6 hours regulations.govindustrialchemicals.gov.au |

| Aerobic Soil | Sterile | 22°C | > 28 days echemi.com |

| Anaerobic Sediment-Water | Non-Sterile | Not Specified | 1.5 hours nih.gov |

| Anaerobic Sediment-Water | Sterile | Not Specified | 13.3 hours nih.gov |

IPBC is susceptible to thermal degradation at elevated temperatures. Research indicates that thermal degradation begins to occur at 70°C, with the rate increasing significantly as temperatures rise from 70°C to 150°C. mdpi.comnih.gov The kinetics of this process conform to a first-order reaction. mdpi.comnih.gov The degradation rate constant (k) can be described by the Arrhenius equation: k = 3.47 × 10¹² e⁻¹¹¹¹²⁵/ᴿᵀ for temperatures ranging from 60°C to 150°C. mdpi.comnih.gov

Analysis of the thermal decomposition products via ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) has identified several compounds. mdpi.comnih.gov The degradation involves mechanisms such as deiodination, demethylation, deethynylation, deethylation, and hydroxylation. mdpi.comnih.gov

Table 3: Identified Thermal Degradation Products of IPBC

| Identified Degradation Product |

|---|

| Propargyl butylcarbamate mdpi.com |

| Prop-2-yn-1-yl ethylcarbamate mdpi.com |

| Methyl N-butylcarbamate mdpi.com |

| Methylcarbamic acid prop-2-yn-1-ol mdpi.com |

| 2-propyn-1-ol, 3-iodo-, methylcarbamate mdpi.com |

| 3-iodoprop-2-yn-1-ol mdpi.com |

| 3-iodoprop-2-ynyl N-propylcarbamate mdpi.com |

Across different degradation pathways, propargyl butylcarbamate (PBC) is consistently identified as the primary and major degradation product of IPBC. nih.govindustrialchemicals.gov.auechemi.com In hydrolysis studies, PBC was the only metabolite detected. gov.bc.ca Similarly, in aerobic soil metabolism, PBC is the primary metabolite formed. regulations.govindustrialchemicals.gov.auechemi.com This degradant is itself subject to further breakdown in the environment; in soil at 22°C, PBC has a half-life of 4.3 days. gov.bc.caindustrialchemicals.gov.au The formation of PBC is a key step in the environmental degradation of IPBC, leading to a less toxic substance as the iodine moiety is removed. ccme.caindustrialchemicals.gov.au

Transport and Distribution in Environmental Compartments

The movement and partitioning of IPBC in the environment are influenced by its physical and chemical properties, particularly its interaction with soil and its behavior in water.

IPBC is considered to have medium to high mobility in soil. industrialchemicals.gov.auepa.gov This assessment is based on reported organic carbon-water (B12546825) partition coefficient (Koc) values that range from 61 to 309 L/kg. industrialchemicals.gov.auechemi.com Adsorption to soil does not appear to be strongly correlated with the organic matter or clay content. regulations.govindustrialchemicals.gov.au The soil adsorption coefficient (Kads) values have been measured in the range of 0.67 to 2.46 mL/g. regulations.gov

Due to its mobility, there is a moderate potential for movement in the soil environment. gov.bc.ca However, the rapid degradation of IPBC in soil mitigates the risk of significant leaching into groundwater. epa.gov Fugacity modeling predicts that if released to both water and soil, IPBC will predominantly partition to the water compartment (65.3–66.1%), with a smaller fraction remaining in the soil (33.8–34.6%). industrialchemicals.gov.au

Table 4: Soil Adsorption and Mobility of IPBC

| Parameter | Value | Implication |

|---|---|---|

| Organic Carbon Partition Coefficient (Koc) | 61 - 309 L/kg industrialchemicals.gov.auechemi.com | Medium to High Mobility industrialchemicals.gov.au |

| Soil Adsorption Coefficient (Kads) | 0.67 - 2.46 mL/g regulations.gov | Moderate potential for movement gov.bc.ca |

Aquatic System Dispersion and Runoff

The potential for 3-Iodo-2-propynyl butylcarbamate (IPBC) to enter aquatic systems through runoff is a significant consideration in its environmental risk assessment. IPBC's mobility in soil-water systems is characterized as mobile to moderately mobile, with Freundlich adsorption coefficients (Kads) ranging from 0.67 to 2.46 ml/g. regulations.gov This low adsorption indicates a potential for IPBC residues to reach both ground and surface water. regulations.gov

The compound is moderately soluble in water, with a reported solubility of 156 mg/L at 20°C. ccme.ca This property, combined with its mobility, suggests that IPBC is more likely to remain in the dissolved phase in aquatic environments rather than adsorbing to suspended solids or sediments. ccme.ca

Hydrolysis is a key factor in the dissipation of IPBC in aquatic systems, with its stability being pH-dependent. ccme.cagov.bc.ca At a pH of 5, it is stable with a half-life of over 30 days. regulations.gov In neutral conditions (pH 7), its half-life is approximately 139 days. regulations.govgov.bc.ca However, in alkaline conditions (pH 9), it degrades rapidly with a half-life of less than one day. regulations.govgov.bc.ca The primary degradation product of this hydrolysis is propargyl butyl carbamate (B1207046) (PBC), which is significantly less toxic than the parent compound. ccme.ca

Volatilization Characteristics

The volatilization of 3-Iodo-2-propynyl butylcarbamate (IPBC) from water surfaces is considered to be an insignificant dissipation route. ccme.ca This is attributed to its low vapor pressure, which is reported as <0.002 Pa at 20°C and 0.007 Pa at 30°C, and its moderate water solubility. ccme.ca The Henry's Law Constant for IPBC is 8.9 x 10-9 atm m3/mole, which further indicates that it is unlikely to volatilize from water. regulations.gov

While IPBC itself has low volatility, some of its degradation products, such as PBC, 2-PBC, carbon dioxide, and possibly methane, are volatile. regulations.gov The thermal degradation of IPBC can occur at temperatures as low as 70°C, with the degradation rate increasing significantly at higher temperatures. mdpi.com

Ecotoxicity to Non-Target Organisms

The ecotoxicity of 3-Iodo-2-propynyl butylcarbamate (IPBC) to organisms not targeted by its fungicidal properties is a critical area of research. Studies have revealed varying levels of sensitivity across different species, particularly in aquatic environments.

Aquatic Organism Sensitivity (Fish, Invertebrates, Algae)

IPBC has demonstrated significant toxicity to a range of aquatic organisms. On an acute basis, it is classified as highly to very highly toxic to both freshwater and estuarine/marine fish and invertebrates. regulations.govepa.gov

Fish: Toxicity varies among fish species and their developmental stages. nih.gov For instance, the 96-hour median lethal concentration (LC50) for rainbow trout has been reported as 0.067 ppm. gov.bc.ca Coho salmon embryos are more tolerant than alevins, which are in turn more tolerant than smolts. nih.gov Chronic toxicity studies on fathead minnows have shown effects on hatch survival and larval growth at low concentrations. ccme.caresearchgate.net Specifically, the 5-day Lowest Observed Effect Concentration (LOEC) for hatch survival was 0.057 mg/L, and the 35-day LOEC for reduced weight and length was 0.019 mg/L. ccme.ca

Invertebrates: Aquatic invertebrates also exhibit high sensitivity to IPBC. The 48-hour LC50 for Daphnia magna has been reported as low as 0.04 mg/L. ccme.canih.gov Other invertebrates like Hyalella azteca and Neomysis mercedis have shown 48-hour LC50 values of 500 ppb and 2,920 ppb, respectively. nih.gov

Algae: IPBC is detrimental to algae at concentrations below 1.0 ppm. regulations.gov For the green alga Chlorella pyreniodosa, IPBC was found to be algistatic at 0.5 mg/L and algicidal at 1.0 mg/L. ccme.ca

Interactive Data Table: Acute Toxicity of IPBC to Aquatic Organisms

Click to view data

| Species | Endpoint | Concentration (µg/L) | Exposure Time | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96-h LC50 | 67 | 96 hours | gov.bc.ca |

| Coho Salmon (Oncorhynchus kisutch) smolts | 96-h LC50 | 95 | 96 hours | nih.gov |

| Starry Flounder (Platichthys stellatus) | 96-h LC50 | 370,000 | 96 hours | nih.gov |

| Daphnia magna | 48-h LC50 | 40 | 48 hours | ccme.canih.gov |

| Hyalella azteca | 48-h LC50 | 500 | 48 hours | nih.gov |

| Neomysis mercedis | 48-h LC50 | 2,920 | 48 hours | nih.gov |

| Chlorella pyreniodosa | Algistatic | 500 | - | ccme.ca |

| Chlorella pyreniodosa | Algicidal | 1,000 | - | ccme.ca |

Effects on Terrestrial Flora

Information regarding the specific effects of 3-Iodo-2-propynyl butylcarbamate on terrestrial flora is limited in the provided search results. While the ecotoxicity to aquatic plants, particularly algae, has been documented, the direct impact on land-based plants is not extensively covered. The primary focus of available research is on its fungicidal use in preserving wood and other materials, rather than its broader phytotoxicity. regulations.govepa.gov

Impact on Soil Microbial Communities

The impact of contaminants on soil microbial communities can lead to significant alterations in their structure and function, affecting crucial processes like nutrient cycling. mdpi.com The introduction of chemical substances can favor certain microbial groups while inhibiting others. mdpi.comyoutube.com The response of the microbial community often depends on the type of soil and its history of exposure to pollutants. mdpi.com For instance, microbial communities in soils with a history of industrial contamination may exhibit more resistance to new pollutants compared to those in natural, un-impacted soils. mdpi.com Soil properties such as organic matter content and pH are strong predictors of microbial abundance and composition. psu.edu While the provided information discusses the general effects of contaminants on soil microbes, specific studies detailing the direct impact of 3-Iodo-2-propynyl butylcarbamate on soil microbial communities were not found in the search results.

Bioaccumulation Potential in Aquatic Food Webs

Bioaccumulation is the process where an organism absorbs a substance at a rate faster than it can eliminate it, leading to its concentration in tissues. epa.gov The potential for a chemical to bioaccumulate is often related to its lipophilicity, measured by the n-octanol-water partition coefficient (Kow). ecetoc.org

For 3-Iodo-2-propynyl butylcarbamate (IPBC), the log Kow is 2.45, suggesting some potential to bioconcentrate in fish. regulations.gov However, because this value is less than 3, the bioaccumulation is not expected to be significant. regulations.gov Studies have supported this, with one investigation on Japanese carp (B13450389) showing a bioconcentration factor of less than 4.5. gov.bc.ca This indicates a low potential for IPBC to concentrate in aquatic organisms and magnify through the food web. gov.bc.ca

Mammalian and Human Toxicological Investigations

Acute and Subchronic Systemic Effects

The systemic toxicity of 3-Iodo-2-propynyl butylcarbamate (IPBC) has been evaluated through oral, dermal, and inhalation routes in various animal studies.

Oral Toxicity: Acute oral toxicity studies in rats have established a lethal dose 50% (LD50) of 1.1 g/kg for females and 1.5 g/kg for both males and females combined. epa.gov Another source reports an oral LD50 in rats of 1056 mg/kg. scbt.com In general, IPBC is considered to have low to moderate acute toxicity when ingested. epa.govindustrialchemicals.gov.au Animal experiments suggest that ingestion of less than 150 grams could be fatal or cause serious health damage to an individual. scbt.com

Dermal Toxicity: The acute dermal LD50 in rats has been determined to be greater than 2000 mg/kg, indicating low toxicity through skin absorption. scbt.com Similarly, studies in rabbits show an acute dermal LD50 of over 2,000 mg/kg bw. industrialchemicals.gov.au

Inhalation Toxicity: IPBC is considered to have high acute toxicity via the inhalation route. industrialchemicals.gov.au The acute inhalation lethal concentration 50% (LC50) in rats is reported as 0.680 mg/l over a 4-hour period for dust and 0.78 mg/L for aerosol. scbt.comindustrialchemicals.gov.au Inhalation of IPBC dusts or aerosols can be harmful, with animal studies showing effects such as labored breathing, lung edema, emphysema, and reddened lungs. researchgate.net

Subchronic Toxicity: In a 13-week subchronic oral toxicity study, Sprague-Dawley rats were administered IPBC by gavage. scbt.com At a dose of 125 mg/kg/day, a 19% decrease in body weight gain was observed in male rats and a 12% decrease in females. scbt.com A 90-day feeding test in rats at doses of 20, 50, and 125 mg/kg showed no toxicity, with negative results in hematology, cholinesterase, and clinical chemistry tests. scbt.com In a subchronic dermal study in rats, the No-Observed-Adverse-Effect Level (NOAEL) for systemic effects was 200 mg/kg/day, while the Lowest-Observed-Adverse-Effect Level (LOAEL) was 500 mg/kg/day, with effects including inhibition of plasma cholinesterase in females. scbt.comindustrialchemicals.gov.au A 13-week inhalation study in rats established a No-Observed-Adverse-Effect Concentration (NOAEC) of 1.16 mg/m³. industrialchemicals.gov.au

| Route of Exposure | Species | Toxicity Value | Reference |

|---|---|---|---|

| Oral (Acute) | Rat (Female) | LD50: 1.1 g/kg | epa.gov |

| Oral (Acute) | Rat (Male & Female) | LD50: 1.5 g/kg | epa.gov |

| Dermal (Acute) | Rat | LD50: >2000 mg/kg | scbt.com |

| Inhalation (Acute, 4h) | Rat | LC50: 0.680 mg/l (dust) | scbt.com |

| Oral (Subchronic, 13-week) | Rat | LOAEL: 125 mg/kg/day | scbt.com |

| Dermal (Subchronic) | Rat | NOAEL: 200 mg/kg/day | scbt.comepa.gov |

| Inhalation (Subchronic, 13-week) | Rat | NOAEC: 1.16 mg/m³ | industrialchemicals.gov.au |

Ocular Irritation: Technical grade IPBC is classified as severely irritating to the eyes. scbt.com In primary eye irritation studies with rabbits, it caused corneal opacity and vascularization in unwashed eyes, with effects persisting at 21 days post-treatment. scbt.com Consequently, IPBC is placed in Toxicity Category I, the highest category, for eye irritation. epa.gov Cosmetic formulations containing 0.1% to 0.015% IPBC produced slight conjunctival redness in rabbits. industrialchemicals.gov.au

Dermal Irritation: Technical grade IPBC is considered slightly irritating to the skin of rabbits. scbt.com It is classified as practically non-toxic for dermal irritation and placed in Toxicity Category IV, the lowest category for this effect. epa.gov However, some studies note that it can cause inflammation of the skin on contact in some individuals. scbt.com In a clinical study, a cosmetic formulation with 0.0125% IPBC was found to be mildly irritating when applied under occlusive patches for 24 hours, causing erythema without edema. industrialchemicals.gov.au

| Exposure Type | Species/Test Type | Observation | Toxicity Category | Reference |

|---|---|---|---|---|

| Ocular | Rabbit | Severe irritation, corneal opacity, vascularization | Category I | scbt.comepa.gov |

| Dermal | Rabbit | Slight irritation | Category IV | scbt.comepa.gov |

| Dermal (Clinical) | Human | Mild irritation (0.0125% formulation) | - | industrialchemicals.gov.au |

Sensitization and Allergic Contact Dermatitis Research

While some animal studies have shown no evidence of skin sensitization, with a dermal sensitization study in guinea pigs showing no reaction to a 0.32% concentration of technical IPBC, human case studies and clinical data suggest that IPBC can act as a skin sensitizer. scbt.comresearchgate.net Allergic contact dermatitis from IPBC has been reported, and it is considered an emerging contact allergen due to its increased use in cosmetics and other consumer products. industrialchemicals.gov.aunih.gov The risk of sensitization appears to be low at concentrations up to 0.1%, but may increase with higher concentrations or prolonged exposure. industrialchemicals.gov.au Some research suggests a possible cross-reactivity between IPBC and thiuram mix, a common rubber allergen. nih.gov

There have been documented cases of allergic contact dermatitis resulting from airborne exposure to IPBC. nih.govresearchgate.net One notable case involved a production worker at a paint factory who developed dermatitis on air-exposed skin areas. nih.govresearchgate.net Patch testing confirmed a strong allergic reaction to IPBC, which was an ingredient in the wood treatment products she was handling. nih.govresearchgate.net Another case reported a man who developed perianal and palmar contact dermatitis from using moist sanitary wipes containing IPBC. industrialchemicals.gov.au The most frequent sites of dermatitis in IPBC-positive patients are scattered generalized body distribution, hands, and arms. industrialchemicals.gov.au

Genotoxicity and Carcinogenicity Assessments

Carcinogenicity: In a two-year chronic toxicity and carcinogenicity study, technical grade IPBC was administered to rats at various doses. scbt.com The study found no statistically significant increases in tumor incidences in male or female rats. scbt.com Based on the lack of a carcinogenic response in rats and female mice, the absence of mutagenic activity, and other supporting data, the U.S. Environmental Protection Agency (EPA) has classified IPBC as "not likely" to be a human carcinogen. epa.govepa.gov

In Vitro and In Vivo Genotoxicity Studies

A comprehensive evaluation of the genotoxic potential of 3-Iodo-2-propynyl butylcarbamate (IPBC) has been conducted through a battery of in vitro and in vivo studies. The collective evidence from these assays indicates that IPBC is not genotoxic. wikipedia.orgchemical-product.comregulations.gov